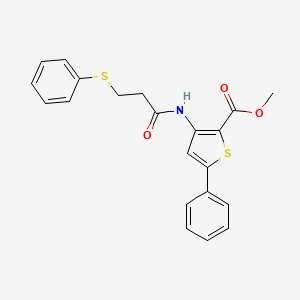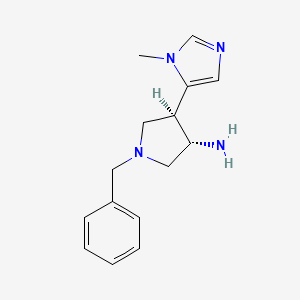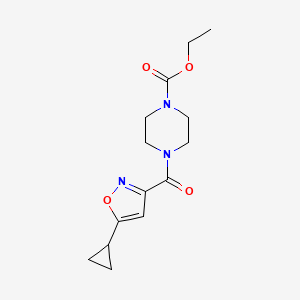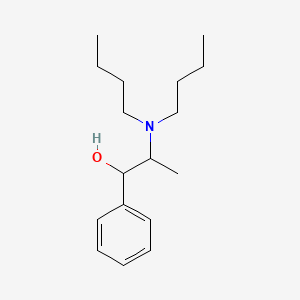
N-(oxan-3-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-3-yl)pyridine-4-carboxamide, also known as OPC-31260, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pincer-Type Tricationic Compound
“N-(oxan-3-yl)pyridine-4-carboxamide” can be used in the synthesis of pincer-type tricationic compounds . These compounds have potential to act as anion receptors or display hydrogen bond interactions that are essential in maintaining biological processes .
Crystal Structure Analysis
The compound can be used in crystal structure analysis, Hirshfeld surface interaction, and pairwise interaction energy calculations . This can provide valuable insights into the molecular packing structure of the compound .
Treatment of Bacterial Wilt in Tomatoes
Pyridine-3-carboxamide analogs, such as “N-(oxan-3-yl)pyridine-4-carboxamide”, have been found to be effective agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum . They can enhance disease resistance in tomato plants infected with R. solanacearum .
Promotion of Plant Growth
These compounds can promote vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . They can also reduce the percentage of infection, pathogen quantity in young tissue, and disease progression .
Antimicrobial Applications
N-heterocycles, which include pyridine structures, have been used as drug candidates for antimicrobial treatments . This suggests that “N-(oxan-3-yl)pyridine-4-carboxamide” could potentially have similar applications.
Cancer Treatment
N-heterocycles have also been used in cancer treatments . Therefore, “N-(oxan-3-yl)pyridine-4-carboxamide” could potentially be used in the development of new cancer drugs.
Propiedades
IUPAC Name |
N-(oxan-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(9-3-5-12-6-4-9)13-10-2-1-7-15-8-10/h3-6,10H,1-2,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRACHOZCAAQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-3-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2436543.png)

![3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436546.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2436547.png)

![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide](/img/structure/B2436550.png)


![2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B2436553.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2436556.png)

![Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2436561.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)